3-Chloro-5-nitro-1,2-benzisothiazole
Overview
Description
3-Chloro-5-nitro-1,2-benzisothiazole (CNBT) is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. CNBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring, with a chlorine atom and a nitro group attached to it.
Scientific Research Applications
3-Chloro-5-nitro-1,2-benzisothiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit antimicrobial, antifungal, and anticancer properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as an anti-inflammatory and analgesic agent. In the field of agriculture, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit insecticidal and herbicidal properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In the field of material science, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit luminescent properties and has been studied for its potential use in organic light-emitting diodes (OLEDs).
Mechanism Of Action
The mechanism of action of 3-Chloro-5-nitro-1,2-benzisothiazole varies depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms by disrupting their cell membranes. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to disrupt the nervous system of insects and plants.
Biochemical And Physiological Effects
3-Chloro-5-nitro-1,2-benzisothiazole has been found to have various biochemical and physiological effects depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms without affecting human cells. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis in cancer cells without affecting normal cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to have low toxicity to mammals and birds.
Advantages And Limitations For Lab Experiments
3-Chloro-5-nitro-1,2-benzisothiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-Chloro-5-nitro-1,2-benzisothiazole is also stable under normal laboratory conditions. However, 3-Chloro-5-nitro-1,2-benzisothiazole has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 3-Chloro-5-nitro-1,2-benzisothiazole is also expensive and not readily available in large quantities.
Future Directions
There are several future directions for the study of 3-Chloro-5-nitro-1,2-benzisothiazole. In the field of medicine, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as an anti-inflammatory and analgesic agent. In the field of agriculture, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a natural herbicide and insecticide. In the field of material science, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a luminescent material for OLEDs. Additionally, further research is needed to determine the toxicity and environmental impact of 3-Chloro-5-nitro-1,2-benzisothiazole.
In conclusion, 3-Chloro-5-nitro-1,2-benzisothiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Chloro-5-nitro-1,2-benzisothiazole and its impact on the environment and human health.
properties
CAS RN |
30747-87-6 |
---|---|
Product Name |
3-Chloro-5-nitro-1,2-benzisothiazole |
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
3-chloro-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H |
InChI Key |
JLKBGSBCVBKCBM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Other CAS RN |
30747-87-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.